molecular formula C8H7N3O2 B3143354 2-Methyl-8-nitroimidazo[1,2-a]pyridine CAS No. 52310-49-3

2-Methyl-8-nitroimidazo[1,2-a]pyridine

Cat. No. B3143354
CAS RN: 52310-49-3
M. Wt: 177.16 g/mol
InChI Key: HOTKGEGFZCVTRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

A solvent- and catalyst-free method for synthesizing MINP has been developed. This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The key features of this method include its speed, cleanliness, high yield, simple workup, and environmental friendliness .


Molecular Structure Analysis

   N    | H-N-C-N    |   |    C   N    |   |    C   O    |   |    H   H 

Chemical Reactions Analysis

MINP has attracted interest due to its diverse bioactivity. It exhibits properties such as antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis effects. Additionally, it has been described as a cyclin-dependent kinase (CDK) inhibitor, a calcium channel blocker, and a GABA A receptor modulator .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

2-Methyl-8-nitroimidazo[1,2-a]pyridine serves as a versatile precursor in the synthesis of complex molecular structures. Studies have demonstrated its utility in creating a wide array of functionalized imidazo[1,2-a]pyridines, which are of interest due to their potential biological activities. For instance, the exploration of versatile reactions on 2-chloro-3-nitroimidazo[1,2-a]pyridine has expanded the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines, including the synthesis of amides, anilines, and ureas through Suzuki–Miyaura cross-coupling reactions and subsequent nitro group reduction (Bazin, Marhadour, Tonnerre, & Marchand, 2013). Moreover, novel synthetic routes have enabled the formation of pyridinoimidazo[1,2-a]pyridines and pyrroloimidazo[1,2-a]pyridines, further highlighting the compound's role in the development of new heterocyclic compounds with potential application in medicinal chemistry (Andaloussi, Moreau, Chavignon, & Teulade, 2007).

Pharmacological Research

The nitroimidazo[1,2-a]pyridine scaffold is investigated for its potential antiretroviral, antitubercular, and antikinetoplastid activities. Despite some compounds displaying no activity against HIV-1 or HIV-2, the structural motif remains a focal point in the search for new therapeutic agents (Chaouni‐Benabdallah et al., 2001). Notably, TBA-354, a compound derived from this class, has shown exceptional efficacy against chronic murine tuberculosis, underscoring the potential of 2-Methyl-8-nitroimidazo[1,2-a]pyridine derivatives in addressing multidrug-resistant tuberculosis (Upton et al., 2014).

Environmental Science

The environmental fate of nitroimidazo[1,2-a]pyridine derivatives, particularly their photodegradation behavior, is crucial for assessing their environmental impact. Research on the photodegradation of novel nitromethylene neonicotinoids, which share a similar core structure, indicates the degradation pathways and half-lives of these compounds in aqueous solutions, providing insights into their stability and persistence in environmental settings (Zhao, Shao, Zou, & Xu, 2010).

properties

IUPAC Name

2-methyl-8-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-6-5-10-4-2-3-7(11(12)13)8(10)9-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTKGEGFZCVTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284686
Record name 2-Methyl-8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-8-nitroimidazo[1,2-a]pyridine

CAS RN

52310-49-3
Record name 2-Methyl-8-nitroimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52310-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20.0 g of 2-amino-3-nitropyridine and 22 g of bromoacetone are boild in 1 l ethanol for 55 hours under reflux. The mixture is then cooled in an icebath, the crystalline hydrobromide filtered off under suction and washed with ethanol. After drying in a vacuum at 50° C. the yield of the title compound of m.p. 300° C. (decomposition) is 17.2 g.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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